molecular formula C44H86NO7P B12419603 [(2R)-2-[(Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

[(2R)-2-[(Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B12419603
M. Wt: 781.2 g/mol
InChI Key: DSWOVBIRJNAJAF-BNFQOMDBSA-N
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Description

[(2R)-2-[(Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound that features deuterium-labeled fatty acid chains and a phospholipid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2-[(Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves multiple steps:

    Synthesis of Deuterium-Labeled Fatty Acids: The deuterium-labeled fatty acids can be synthesized through hydrogen-deuterium exchange reactions or by using deuterated precursors.

    Formation of Glycerol Backbone: The glycerol backbone is prepared by esterification of glycerol with the deuterium-labeled fatty acids.

    Attachment of Phospholipid Moiety: The final step involves the attachment of the phospholipid moiety to the glycerol backbone through a phosphodiester bond.

Industrial Production Methods

Industrial production methods for such complex compounds often involve:

    Large-Scale Synthesis: Utilizing automated synthesizers and reactors to scale up the production.

    Purification Techniques: Employing chromatography and crystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

[(2R)-2-[(Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogens, nucleophiles like hydroxide ions (OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.

Scientific Research Applications

Chemistry

    Isotope Labeling Studies: The deuterium-labeled fatty acids are useful in tracing metabolic pathways and studying reaction mechanisms.

Biology

    Lipid Metabolism Research: The compound can be used to investigate lipid metabolism and the role of specific fatty acids in biological systems.

Medicine

    Drug Delivery Systems: The phospholipid moiety makes the compound a potential candidate for drug delivery applications, particularly in targeting specific cells or tissues.

Industry

    Biomaterials: The compound can be used in the development of biomaterials for medical implants and tissue engineering.

Mechanism of Action

The mechanism of action of [(2R)-2-[(Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with cellular membranes and enzymes. The deuterium-labeled fatty acids can be incorporated into cell membranes, affecting their fluidity and function. The phospholipid moiety can interact with specific receptors or enzymes, modulating their activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate: Similar structure but without deuterium labeling.

    [(2R)-2-[(Z)-hexadec-9-enoyl]oxy-3-[(Z)-hexadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate: Contains shorter fatty acid chains.

Uniqueness

The uniqueness of [(2R)-2-[(Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate lies in its deuterium labeling, which provides distinct advantages in isotope labeling studies and metabolic research.

Properties

Molecular Formula

C44H86NO7P

Molecular Weight

781.2 g/mol

IUPAC Name

[(2R)-2-[(Z)-15,15,16,16,17,17,18,18,18-nonadeuteriooctadec-9-enoyl]oxy-3-[(Z)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C44H86NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-49-41-43(42-51-53(47,48)50-40-38-45(3,4)5)52-44(46)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,36,39,43H,6-20,22,24-35,37-38,40-42H2,1-5H3/b23-21-,39-36-/t43-/m1/s1/i2D3,7D2,9D2,11D2

InChI Key

DSWOVBIRJNAJAF-BNFQOMDBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCC/C=C\CCCCCCCC(=O)O[C@H](CO/C=C\CCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC

Origin of Product

United States

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